![molecular formula C12H10ClNO2 B11873617 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one](/img/structure/B11873617.png)
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 8th position and a 2-oxopropyl group at the 1st position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of the chloro group at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 2-oxopropyl group can be introduced via alkylation using reagents like acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the 2-oxopropyl group.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the chloro substituent.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both the chloro and 2-oxopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro substituent at the eighth position and a 2-oxopropyl group at the first position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, anticancer potential, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN1O2. The presence of both chloro and carbonyl functionalities in this compound distinguishes it from other similar quinoline derivatives, potentially enhancing its biological activity through unique interaction mechanisms.
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
This compound | Chloro at C8, carbonyl at C1 | Antimicrobial, anticancer | Unique chloro-carbonyl combination |
8-Hydroxyquinolin-2(1H)-one | Hydroxy group at C8 | Antimicrobial | More polar, higher solubility |
7-Chloroquinoline | Chloro at C7 | Antimalarial | Lacks carbonyl functionality |
5-Nitroquinoline | Nitro group at C5 | Anticancer | Strong electron-withdrawing effect |
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that this compound exhibits both antibacterial and antifungal activities. The mechanism of action is believed to involve interference with microbial DNA synthesis and disruption of cell membrane integrity.
In vitro studies have demonstrated that this compound effectively inhibits the growth of various gram-positive and gram-negative bacterial strains. For instance, it has been reported to be significantly more potent than traditional antibiotics against clinical isolates of Streptococcus pneumoniae and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. Research findings indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promising results against breast cancer (MDA-MB-231 and MCF-7 cell lines) and prostate cancer (PC-3 cell line).
Case Study: In Vitro Cytotoxicity Assay
In a study assessing the cytotoxic effects of various quinoline derivatives, including this compound, the following results were observed:
Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|
MDA-MB-231 | 10 | 70 |
MCF-7 | 15 | 65 |
PC-3 | 25 | 56 |
These results suggest that while the compound exhibits some level of cytotoxicity, further optimization may be required to enhance its efficacy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Notably, it has been identified as a potential inhibitor of key enzymes involved in cancer progression and microbial resistance.
Interaction Studies
Recent studies have focused on the binding affinity of this compound to various biological targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria . This inhibition leads to reduced proliferation of cancer cells and increased susceptibility of bacteria to other antimicrobial agents.
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
8-chloro-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-14-6-5-11(16)9-3-2-4-10(13)12(9)14/h2-6H,7H2,1H3 |
InChI Key |
YEDKUZDAJXNRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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